![molecular formula C12H12BrNO B13500507 7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopropan]-1-one](/img/structure/B13500507.png)
7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopropan]-1-one
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Overview
Description
7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a benzazepine ring fused with a cyclopropane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a suitable benzazepine precursor, followed by cyclization to form the spiro compound. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]-8-ol: This compound has a similar spiro structure but with an additional hydroxyl group.
7-Bromo-1,3,4,5-tetrahydrospiro[3-benzazepine-2,1’-cyclopropane]: Another similar compound with slight variations in the ring structure and substitution pattern.
Uniqueness
7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one is unique due to its specific spiro structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopropan]-1-one is a complex organic compound notable for its unique spiro structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H12BrNO
- Molecular Weight : 266.13 g/mol
- IUPAC Name : 7-bromospiro[3,4-dihydro-2H-2-benzazepine-5,1'-cyclopropane]-1-one
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various signaling pathways leading to different biological effects.
Neuroprotective Effects
Recent studies indicate that compounds similar to this compound exhibit neuroprotective properties. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds within the benzazepine class have shown AChE inhibitory activity. A related study reported an IC50 value of 6.98 μM for a derivative with similar structural characteristics in human neuroblastoma SH-SY5Y cells .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has indicated that spiro compounds can exhibit selective cytotoxicity against various cancer cell lines:
- Selectivity Against Tumor Cells : A series of tetrahydrocarbolines demonstrated potent activity against human tumor cells including KB and HepG2/A2 cell lines. Some derivatives exhibited better activity than established chemotherapeutics like etoposide .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study | Findings |
---|---|
AChE Inhibition Study | Identified moderate AChE inhibitory activity with an IC50 of 6.98 × 10^-6 mol/L for a related compound. |
Neuroprotective Mechanisms | Demonstrated restoration of dopaminergic neurons in animal models via similar spiro compounds. |
Antitumor Activity | Compounds showed significant cytotoxic effects on multiple cancer cell lines with a structure–activity relationship indicating enhanced potency with specific substitutions. |
Properties
Molecular Formula |
C12H12BrNO |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
7-bromospiro[3,4-dihydro-2H-2-benzazepine-5,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H12BrNO/c13-8-1-2-9-10(7-8)12(3-4-12)5-6-14-11(9)15/h1-2,7H,3-6H2,(H,14,15) |
InChI Key |
JCPHFJOJQQISKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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